

Benchmarking Chitin Synthase Inhibitor 4: A Comparative Analysis Against Commercial Fungicides

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Compound of Interest

Compound Name: Chitin synthase inhibitor 4

Cat. No.: B10855031

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[City, State] – [Date] – In the ongoing battle against fungal pathogens that threaten global food security, researchers and agricultural professionals require robust data to inform their choice of crop protection agents. This guide provides a detailed comparison of a novel Chitin synthase inhibitor, designated as **Chitin synthase inhibitor 4** (compound 4fh), against established commercial fungicides. The data presented herein offers a quantitative benchmark of its efficacy, particularly against the significant plant pathogen *Sclerotinia sclerotiorum*, the causal agent of white mold.

Executive Summary

Chitin synthase is a compelling target for antifungal development as it is an essential enzyme for fungal cell wall integrity and is absent in plants and vertebrates. **Chitin synthase inhibitor 4** has demonstrated potent in vitro activity against several plant pathogenic fungi. This report summarizes its performance alongside commercial fungicides with different modes of action, providing researchers and drug development professionals with critical data for evaluation and future development.

Data Presentation: In Vitro Efficacy Against *Sclerotinia sclerotiorum*

The following table summarizes the half-maximal effective concentration (EC50) values of **Chitin synthase inhibitor 4** and a selection of commercial fungicides against *Sclerotinia sclerotiorum*. Lower EC50 values indicate higher antifungal potency.

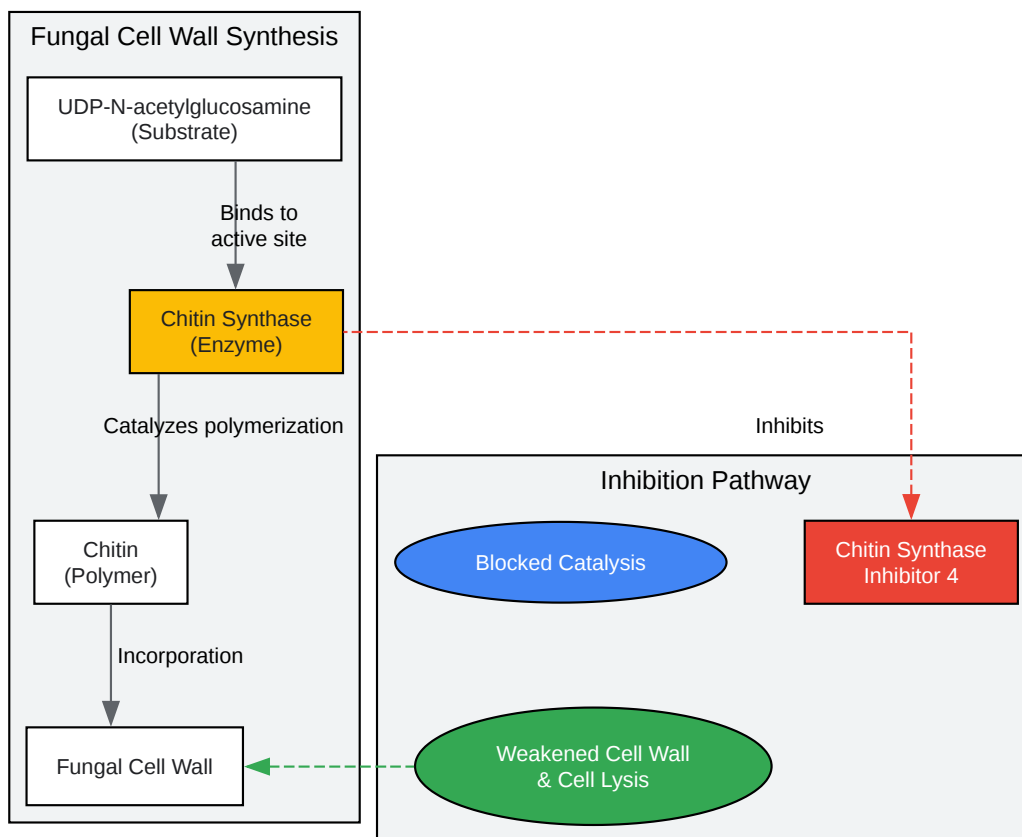
Compound	Fungicide Class	Mechanism of Action	EC50 (µg/mL) against <i>S. sclerotiorum</i>
Chitin synthase inhibitor 4	Pyrimidine derivative	Chitin synthase inhibition	2.47[1][2]
Boscalid	Succinate dehydrogenase inhibitor (SDHI)	Inhibition of mitochondrial respiration	0.0383 - 1.23[3][4]
Pyrimethanil	Anilinopyrimidine	Inhibition of methionine biosynthesis	0.411 - 0.610[5]
Fluopyram	Succinate dehydrogenase inhibitor (SDHI)	Inhibition of mitochondrial respiration	0.02 - 0.30
Polyoxin D	Peptidyl nucleoside antibiotic	Competitive inhibition of chitin synthase	Inhibition rate of 63.84% at 50 µM[1]

Note: The EC50 values for commercial fungicides can vary between studies and isolates. The provided ranges reflect this variability. A direct inhibition rate for Polyoxin D is provided as a comparable metric from the available literature.

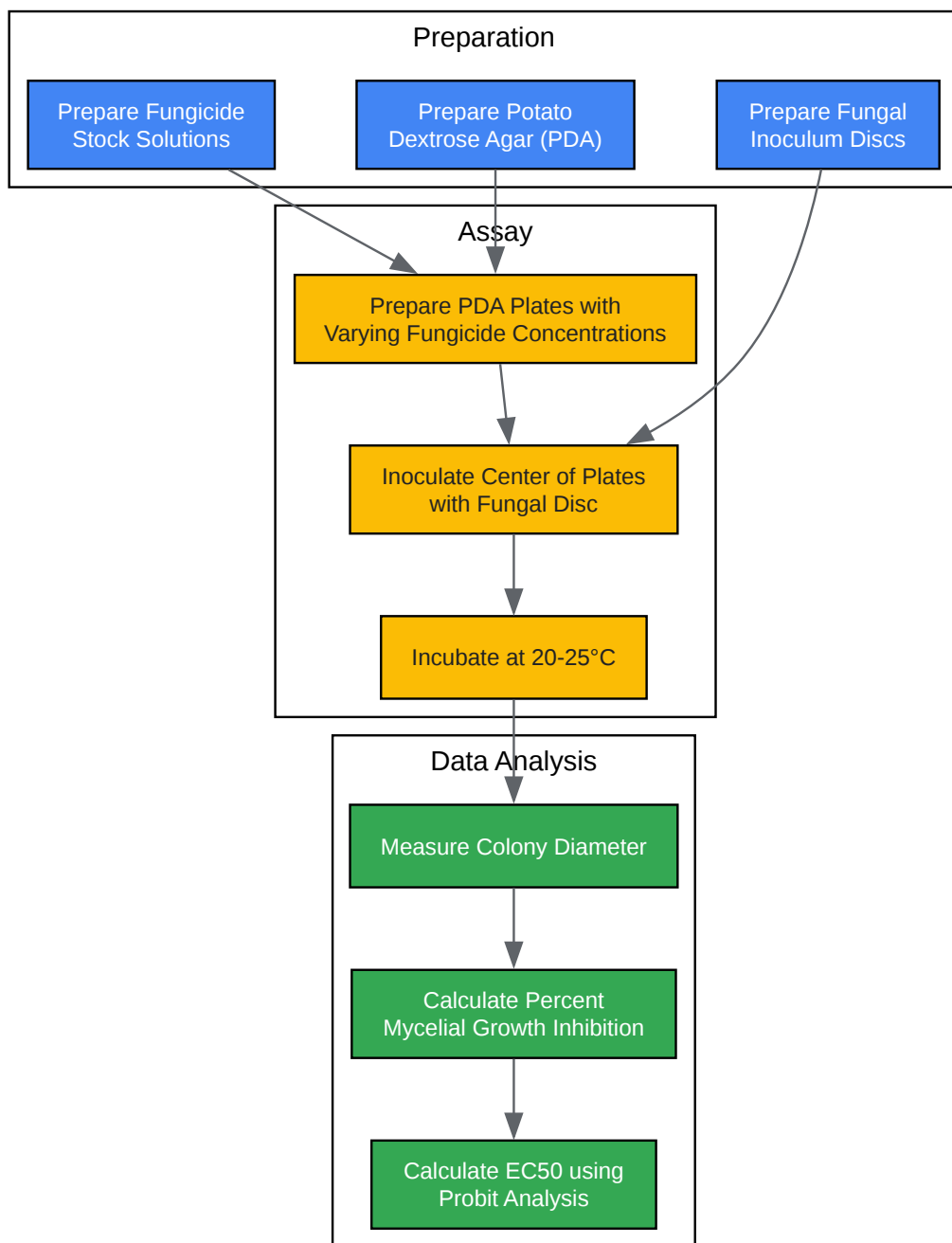
Mandatory Visualizations

Mechanism of Action: Chitin Synthase Inhibition

Mechanism of Chitin Synthase Inhibitors



Experimental Workflow for Fungicide EC50 Determination

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